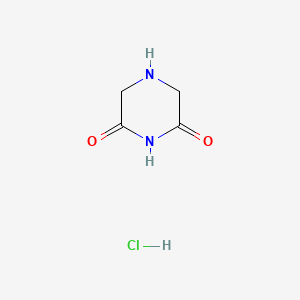

Piperazine-2,6-dione hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperazine-2,6-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.ClH/c7-3-1-5-2-4(8)6-3;/h5H,1-2H2,(H,6,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRECVFCPUGFXKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499733 |

Source

|

| Record name | Piperazine-2,6-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-30-5 |

Source

|

| Record name | Piperazine-2,6-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperazine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Piperazine-2,6-dione Hydrochloride: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2,6-dione hydrochloride, a heterocyclic organic compound, holds a significant position as a versatile synthetic intermediate in the realm of medicinal chemistry. Its rigid, cyclic diamide structure serves as a valuable scaffold for the development of novel therapeutic agents, with derivatives showing promise in areas such as anti-inflammatory and antitumor research.[1] The hydrochloride salt form of piperazine-2,6-dione enhances its stability and solubility, particularly in aqueous media, making it more amenable to handling and various chemical transformations.[1] This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, offering insights for its effective utilization in research and drug development.

Chemical Structure and Core Properties

The fundamental structure of piperazine-2,6-dione consists of a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, with carbonyl groups at positions 2 and 6. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

Molecular Structure:

-

Molecular Formula: C₄H₇ClN₂O₂[2]

-

Molecular Weight: 150.56 g/mol [2]

-

CAS Number: 35975-30-5[2]

-

Synonyms: 2,6-piperazinedione hydrochloride[2]

The piperazine-2,6-dione ring typically adopts a chair or boat conformation, with the chair form generally being more stable. The presence of the carbonyl groups influences the electron distribution and geometry of the ring.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and drug formulation. The hydrochloride salt form generally imparts improved solubility in polar solvents compared to its free base.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid. | [1] |

| Solubility | Soluble in water and various organic solvents.[1] The parent compound, piperazine, is freely soluble in water. | [3] |

| Storage | Sealed in a dry environment, typically at 2-8°C. | [2] |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | [2] |

| Predicted LogP | -1.3458 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Synthesis and Purification

Proposed Synthesis Workflow

A potential synthetic pathway could involve the cyclization of iminodiacetic acid or its derivatives, followed by treatment with hydrochloric acid.

Caption: Standard analytical workflow for structural elucidation.

Expected Spectral Data

While experimental spectra for this compound are not available in the provided search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the piperazine ring. Due to the symmetry of the molecule, a singlet might be observed for the four methylene protons. The presence of the hydrochloride salt may cause a downfield shift of the N-H proton signal, which would likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show two distinct signals: one for the carbonyl carbons and another for the methylene carbons. The carbonyl carbon signal would appear significantly downfield (typically in the range of 160-180 ppm), while the methylene carbon signal would be observed in the aliphatic region (around 40-50 ppm).

-

FT-IR Spectroscopy: The infrared spectrum would provide information about the functional groups present. Key absorption bands would include:

-

Strong C=O stretching vibrations for the amide carbonyl groups, typically in the region of 1650-1700 cm⁻¹.

-

N-H stretching vibrations, which may be broadened due to hydrogen bonding and the presence of the hydrochloride, appearing in the range of 3200-3400 cm⁻¹.

-

C-N stretching vibrations.

-

N-H bending vibrations.

-

-

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base (piperazine-2,6-dione) at m/z 114.10. The fragmentation pattern would be characteristic of the piperazine-2,6-dione ring structure.

Applications in Drug Development

The piperazine-2,6-dione scaffold is a key building block in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for their potential as:

-

Anti-inflammatory agents: The rigid structure can be functionalized to interact with specific biological targets involved in inflammatory pathways.

-

Antitumor compounds: The piperazine-2,6-dione core can be incorporated into larger molecules designed to target cancer cells.

-

Central Nervous System (CNS) agents: The piperazine moiety is a common feature in many CNS-active drugs, and the dione derivative provides a scaffold for creating new compounds with potential neurological activity.

The hydrochloride salt's enhanced solubility makes it particularly useful for in vitro biological screening and as a starting material for further chemical modifications in aqueous or semi-aqueous conditions.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and scientists in the field of drug discovery and development. Its well-defined structure and favorable physicochemical properties make it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is not widely published, its properties and synthesis can be reasonably inferred from related structures. Further research into the synthesis and biological activities of novel derivatives based on this scaffold is warranted and holds promise for the discovery of new medicines.

References

- Google Patents. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

ResearchGate. Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions. [Link]

-

Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

-

PubChem. Piperazine-2,6-dione | C4H6N2O2 | CID 338690. [Link]

-

NIST WebBook. Piperazine dihydrochloride. [Link]

-

PubChemLite. This compound (C4H6N2O2). [Link]

-

ResearchGate. Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. [Link]

-

PMC. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. [Link]

-

ResearchGate. Synthesis and Crystal Structure of a New 2,6-dimethyl piperazine-1,4-diium Perchlorate Monohydrate: 2 · H2O. [Link]

-

EMBL-EBI. piperidine-2,6-dione (CHEBI:5435). [Link]

-

MDPI. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Wikipedia. Piperazine. [Link]

Sources

Navigating the Solubility Landscape of Piperazine-2,6-dione Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

Piperazine-2,6-dione hydrochloride, a core structural motif in various pharmacologically relevant molecules, presents unique challenges and opportunities in drug development, particularly concerning its solubility. As a polar, cyclic diamide salt, its behavior in organic solvents is a critical parameter influencing reaction conditions, purification strategies, and formulation development. This in-depth guide provides a comprehensive analysis of the factors governing the solubility of this compound. Moving beyond a simple data summary, we delve into the fundamental molecular interactions at play, offer an inferred solubility profile based on first principles and analogous structures, and provide a rigorous, step-by-step experimental protocol for accurate solubility determination. This whitepaper is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical tools necessary to effectively manage and exploit the solubility characteristics of this important chemical entity.

Introduction: The Significance of this compound

The piperazine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds investigated for a range of therapeutic applications. The hydrochloride salt form is often utilized to enhance aqueous solubility and improve handling characteristics of the parent molecule. However, for synthetic chemists and process development scientists, solubility in organic media is of paramount importance. It dictates the choice of solvents for reaction chemistry, influences the efficiency of crystallization and purification, and is a key determinant in the development of amorphous solid dispersions or other advanced formulation strategies.

This guide addresses a critical knowledge gap: the lack of readily available, consolidated solubility data for this compound in common organic solvents. By integrating theoretical principles with practical, field-proven methodologies, we aim to provide a comprehensive resource for the scientific community.

Molecular Structure and Physicochemical Drivers of Solubility

To understand the solubility of this compound (C₄H₇ClN₂O₂), we must first analyze its molecular architecture. The molecule consists of a six-membered ring containing two amide (lactam) functionalities and two nitrogen atoms. As a hydrochloride salt, one of the nitrogen atoms is protonated and associated with a chloride counter-ion.

Key structural features influencing solubility include:

-

High Polarity: The presence of two carbonyl groups (C=O) and two N-H groups (one of which is a charged ammonium cation) creates a molecule with significant polarity and a high dipole moment.

-

Hydrogen Bonding Capability: The N-H groups can act as hydrogen bond donors, while the carbonyl oxygens and the chloride anion are potent hydrogen bond acceptors[1]. This capacity for strong hydrogen bonding is a dominant factor in its solubility.

-

Ionic Character: As a salt, the molecule possesses a high crystal lattice energy. For dissolution to occur, the solvent-solute interactions must provide sufficient energy to overcome these strong intermolecular forces in the solid state.

-

Cyclic and Rigid Structure: The cyclic nature of the dione ring limits conformational flexibility.

The interplay of these factors suggests that "like dissolves like" will be a guiding principle. Solvents that are polar and capable of hydrogen bonding will be the most effective at solvating the piperazine-2,6-dione cation and the chloride anion.

Caption: Shake-Flask method workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Stock: Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 2.0 mL) of the desired solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. The system is at equilibrium when solubility measurements at consecutive time points (e.g., 24h and 48h) are statistically identical.

-

Phase Separation: Remove the vials from the shaker and allow them to stand at the same temperature to let the excess solid settle. For finer particles, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to ensure no solid particles are transferred.

-

Dilution: Immediately dilute the collected aliquot with a known volume of a suitable solvent (typically the HPLC mobile phase) to prevent precipitation and bring the concentration into the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Conclusion and Future Outlook

Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for efficient and rational drug development. While public domain quantitative data is limited, a robust solubility profile can be inferred from its molecular structure and the established behavior of analogous compounds. The key takeaway for researchers is the paramount importance of empirical determination. The shake-flask protocol detailed herein provides a reliable framework for generating the precise, high-quality data needed to guide solvent selection for synthesis, purification, and formulation. As piperazine-2,6-dione derivatives continue to be explored, a systematic characterization of their physicochemical properties, starting with solubility, will be essential for accelerating their journey from laboratory curiosities to potential therapeutic agents.

References

-

PubChem. Piperazine-2,6-dione | C4H6N2O2. National Center for Biotechnology Information. Available at: [Link]

-

Ataman Kimya. PIPERIDINE. Available at: [Link]

-

Wikipedia. Piperazine. Available at: [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Available at: [Link]

-

PubChem. Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Available at: [Link]

- Google Patents. A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. CN109305935A.

-

ACS Publications. Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Available at: [Link]

-

ResearchGate. How to extract/isolate piperazine from water without distillation?. Available at: [Link]

Sources

A Spectroscopic and Analytical Guide to Piperazine-2,6-dione Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of piperazine-2,6-dione hydrochloride (cyclo(Gly-Gly)·HCl), a fundamental building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this compound. The guide synthesizes data from established spectral databases and chemical principles to offer an in-depth analysis, explaining the causality behind spectral features and providing robust, self-validating experimental protocols.

Introduction and Molecular Structure

Piperazine-2,6-dione, also known as cyclo(glycyl-glycine) or glycine anhydride, is the simplest cyclic dipeptide. Its hydrochloride salt is a common and stable form used in synthesis. The molecule's high degree of symmetry and well-defined functional groups (amides, methylene bridges) give rise to a clear and interpretable spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and tracking its transformation in chemical reactions.

This guide will interpret the spectral data primarily associated with the free base, piperazine-2,6-dione, as it is more commonly published. It will then describe the predictable and subtle changes observed upon its protonation to the hydrochloride salt.

Table 1: Core Molecular Properties

| Property | Piperazine-2,6-dione | This compound |

| Chemical Structure |  |  |

| Molecular Formula | C₄H₆N₂O₂ | C₄H₇ClN₂O₂ |

| Molecular Weight | 114.10 g/mol | 150.56 g/mol [1] |

| CAS Number | 4774-22-5[2] | 35975-30-5[1] |

| IUPAC Name | piperazine-2,6-dione[3] | piperazine-2,6-dione;hydrochloride[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of this compound in solution. The molecule's symmetry greatly simplifies its spectra.

¹H NMR Spectral Analysis

-

Expertise & Causality: Due to the plane of symmetry bisecting the N-C-C-N backbone, the four methylene protons (at C3 and C5) are chemically and magnetically equivalent. Consequently, they are expected to produce a single, sharp resonance. The two amide protons (at N1 and N4) are also equivalent.

-

Expected Spectrum (in D₂O): When dissolved in deuterium oxide (D₂O), the acidic amide protons (N-H) rapidly exchange with deuterium (N-D) and become invisible in the ¹H NMR spectrum. This is a classic and useful technique for identifying exchangeable protons. This leaves only the methylene protons, which will appear as a sharp singlet. For the hydrochloride salt, the protonation of the amide oxygen or nitrogen can cause a slight downfield shift (an increase in ppm) of this singlet compared to the free base due to inductive effects.

-

Expected Spectrum (in DMSO-d₆): In an aprotic polar solvent like DMSO-d₆, the N-H protons do not exchange and are observable. They would appear as a broad singlet or a triplet (if coupling to the adjacent CH₂ groups is resolved, which is rare due to quadrupole broadening by the ¹⁴N nucleus).

Table 2: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ) | Multiplicity | Integration | Notes |

| -CH₂- (C3, C5) | ~3.9 - 4.2 ppm | Singlet (s) | 4H | The exact shift is solvent-dependent. |

| -NH- (N1, N4) | ~8.0 - 8.5 ppm | Broad Singlet (br s) | 2H | Observable in DMSO-d₆; absent in D₂O. |

¹³C NMR Spectral Analysis

-

Expertise & Causality: The molecule's symmetry also dictates that the two methylene carbons (C3 and C5) are equivalent, and the two carbonyl carbons (C2 and C6) are equivalent. This results in a very simple spectrum with only two distinct signals.

-

Expected Spectrum: The methylene carbons will appear upfield, while the carbonyl carbons, being part of an electron-withdrawing amide group, will appear significantly downfield.

Table 3: Predicted ¹³C NMR Data

| Carbons | Predicted Chemical Shift (δ) | Notes |

| -C H₂- (C3, C5) | ~45 - 50 ppm | Aliphatic carbon signal. |

| -C =O (C2, C6) | ~165 - 170 ppm | Amide carbonyl signal. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum with a standard pulse program.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a solvent suppression technique if acquiring in D₂O with a residual H₂O signal.

-

-

¹³C NMR Acquisition:

-

Acquire a 1D carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule's functional groups, providing a valuable fingerprint for the amide linkages.

Interpretation of Key Vibrational Modes

-

Expertise & Causality: The IR spectrum is dominated by the characteristic absorptions of the secondary amide groups.

-

N-H Stretching: A strong, often broad, band is expected in the region of 3200-3400 cm⁻¹. This is due to the stretching vibration of the N-H bond. In the solid state, hydrogen bonding can broaden this peak and shift it to a lower frequency.

-

C=O Stretching (Amide I Band): This is typically the most intense band in the spectrum, appearing in the region of 1650-1680 cm⁻¹. It is due to the C=O double bond stretching vibration. Its position is sensitive to hydrogen bonding.

-

N-H Bending (Amide II Band): This band, arising from a combination of N-H in-plane bending and C-N stretching, appears around 1540-1570 cm⁻¹.

For the hydrochloride salt, the presence of the Cl⁻ counter-ion and protonation can lead to stronger hydrogen bonding in the solid state, potentially causing broadening and slight shifts in these key bands compared to the free base.

Table 4: Key IR Absorption Bands for Piperazine-2,6-dione

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Strong, Broad |

| C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Very Strong |

| N-H Bend (Amide II) | 1540 - 1570 | Strong |

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity.

Ionization Techniques and Expected Data

-

Expertise & Causality: When analyzing the hydrochloride salt, soft ionization techniques like Electrospray Ionization (ESI) are ideal. In the ESI source, the salt will dissociate, and the free piperazine-2,6-dione molecule will be protonated by the solvent.

-

Expected Ion: The primary ion observed in the positive ion mode will be the protonated molecule, [M+H]⁺, where M is the free base.

-

Molecular Weight of Free Base (C₄H₆N₂O₂): 114.04 (exact mass)

-

Expected m/z for [M+H]⁺: 115.05

-

-

Fragmentation: Under higher energy conditions (e.g., in GC-MS with Electron Ionization or by tandem MS), fragmentation can occur. A common fragmentation pathway for cyclic dipeptides is the loss of one or both amide carbonyl groups as carbon monoxide (CO).

-

Molecular Ion (M⁺˙) in EI-MS: m/z 114[4]

-

Key Fragment [M - CO]⁺˙: m/z 86

-

Key Fragment [M - 2CO]⁺˙: m/z 58

-

Table 5: Expected Mass Spectrometry Data (ESI+)

| Ion | Formula | Calculated m/z | Notes |

| [M+H]⁺ | [C₄H₇N₂O₂]⁺ | 115.05 | The base peak expected for the hydrochloride salt using ESI. |

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, ion trap, or TOF analyzer).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Operate the spectrometer in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal.

-

Acquire data for 1-2 minutes to obtain an averaged spectrum.

-

-

Data Processing: The instrument software will display the mass spectrum, from which the m/z of the most abundant ions can be determined.

Integrated Spectroscopic Analysis Workflow

Confirming the structure and purity of this compound is not a linear process but an integrated workflow where each technique provides complementary information. The following diagram illustrates this logical flow.

Caption: Integrated workflow for the structural verification of the target compound.

Conclusion

The spectroscopic analysis of this compound is straightforward due to its highly symmetric structure. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework and the number of unique environments. IR spectroscopy provides an unmistakable fingerprint of the crucial secondary amide functional groups. Finally, mass spectrometry verifies the molecular weight with high precision. Together, these techniques form a robust analytical package for the unambiguous identification and quality assessment of this important chemical entity, providing researchers with the confidence needed for its application in further scientific endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 338690, Piperazine-2,6-dione. Available at: [Link]

-

Yılmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

-

NIST. 2,5-Piperazinedione, 3,6-bis(phenylmethyl)- in NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7817, 2,5-Piperazinedione. Available at: [Link]

-

Krishnakumar, V., & John Xavier, R. (2004). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

-

American Elements. Piperazine-2,6-dione. Available at: [Link]

-

G. P. Sureshbabu, et al. (2013). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. Available at: [Link]

-

NIST. 2,5-Piperazinedione in NIST Chemistry WebBook. Available at: [Link]

Sources

A Technical Guide to Piperazine-2,6-dione Hydrochloride (CAS 35975-30-5): Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of Piperazine-2,6-dione hydrochloride (CAS 35975-30-5), a heterocyclic compound of significant interest to the scientific and drug development communities. We will explore its core physicochemical properties, discuss relevant synthetic strategies and reactivity, and detail its crucial role as a versatile building block in modern medicinal chemistry. Particular emphasis is placed on the relevance of the piperazinedione scaffold in the development of novel therapeutics, including its conceptual relationship to ligands used in targeted protein degradation. This document serves as a comprehensive resource for researchers leveraging this intermediate in the synthesis of potential anti-inflammatory, antimicrobial, and antitumor agents.

Introduction to the Piperazine-2,6-dione Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] When functionalized with carbonyl groups at the 2 and 6 positions, it forms the piperazine-2,6-dione scaffold. This cyclic diamide structure presents a rigid, yet modifiable, framework that is invaluable for constructing complex molecular architectures.

The significance of this scaffold is further amplified by its close structural relationship to the piperidine-2,6-dione (glutarimide) moiety. The glutarimide ring is famously the active component in thalidomide and its analogs (lenalidomide, pomalidomide), which function as "molecular glues" by binding to the E3 ubiquitin ligase Cereblon (CRBN).[3] This interaction is now being exploited in the revolutionary field of targeted protein degradation, where the glutarimide moiety serves as a potent E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[3] While this compound itself is a distinct chemical entity, its structural analogy makes it and its derivatives compelling starting points for the exploration of new biological activities.

Core Properties of this compound

The hydrochloride salt form of piperazine-2,6-dione enhances the compound's stability and aqueous solubility, making it a convenient intermediate for various synthetic applications.[4]

Nomenclature and Chemical Identifiers

| Property | Value |

| CAS Number | 35975-30-5[5][6] |

| IUPAC Name | piperazine-2,6-dione;hydrochloride |

| Synonyms | 2,6-piperazinedione hydrochloride[4][5] |

| Molecular Formula | C₄H₇ClN₂O₂[4][5][6] |

| Molecular Weight | 150.56 g/mol [5][6][7] |

| SMILES | O=C1NC(CNC1)=O.Cl[5] |

| InChI Key | PRECVFCPUGFXKR-UHFFFAOYSA-N |

Physicochemical and Computed Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in water | [4] |

| Storage | Sealed in a dry environment at 2-8°C | [5] |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | [5] |

| LogP (calculated) | -1.3458 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Causality Insight: The low calculated LogP value (-1.3458) indicates high hydrophilicity, consistent with its good water solubility, which is further enhanced by its salt form.[4][5] The TPSA of 58.2 Ų is within the range often associated with good cell permeability, making derivatives of this scaffold attractive for drug design.

Synthesis and Reactivity

General Synthetic Strategy: Cyclization

The piperazine-2,6-dione core is typically synthesized via cyclization. A common and illustrative method involves the condensation of iminodiacetic acid with a source of ammonia, followed by acidification to yield the hydrochloride salt. A more general approach for substituted analogs uses primary amines instead of ammonia.[8] The key mechanistic step is the formation of two amide bonds to create the heterocyclic ring.

Experimental Protocol: Conceptual Synthesis of Piperazine-2,6-dione

-

Step 1: Activation. Iminodiacetic acid is dissolved in an anhydrous aprotic solvent (e.g., THF, acetonitrile). A coupling agent such as 1,1'-Carbonyldiimidazole (CDI) is added portion-wise.

-

Rationale: CDI acts as a clean and efficient activating agent, converting the carboxylic acids into highly reactive acylimidazolide intermediates without the need for harsh conditions.

-

-

Step 2: Cyclization. The reaction mixture is heated to reflux, and a source of ammonia (e.g., ammonium hydroxide, or ammonia gas bubbled through the solution) is introduced. The mixture is refluxed for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Rationale: The amine nitrogen acts as a nucleophile, attacking the activated carbonyl centers in a sequential or concerted intramolecular fashion to form the six-membered ring. Refluxing provides the necessary activation energy for the cyclization.

-

-

Step 3: Salt Formation and Isolation. After cooling, the solvent is removed under reduced pressure. The crude product is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and a solution of HCl in ether or isopropanol is added dropwise until precipitation is complete. The resulting solid is filtered, washed with cold ether, and dried under vacuum.

-

Rationale: The addition of HCl protonates the basic nitrogen atoms of any unreacted starting material and forms the stable hydrochloride salt of the final product, which often aids in purification by crystallization.

-

Caption: Conceptual workflow for the synthesis of Piperazine-2,6-dione HCl.

Reactivity Profile

The primary utility of this compound lies in its function as a synthetic intermediate.[4] The two secondary amide N-H protons are available for N-alkylation or N-acylation reactions, allowing for the introduction of diverse substituents at the 1- and 4-positions. This derivatization is key to tuning the molecule's biological and pharmacological properties. The compound is also described as a good nucleophile in the formation of imines.[6]

Spectroscopic Characterization

Full characterization is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR: Due to the molecule's C2 symmetry, a simple spectrum is expected. The four protons of the two equivalent methylene (-CH₂-) groups should appear as a sharp singlet. The two N-H protons would typically appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The spectrum for the parent free base (CAS 4774-22-5) supports this expected simplicity.[9]

-

¹³C NMR: A simple spectrum with two peaks is predicted: one for the equivalent methylene carbons and another for the equivalent carbonyl carbons.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch (amide I band) around 1650-1700 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹.

-

Mass Spectrometry: In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ corresponding to the free base (C₄H₆N₂O₂), with an expected m/z of approximately 115.05.

Applications in Research and Drug Development

The true value of this compound is realized in its application as a scaffold for creating novel molecules with therapeutic potential.

A Versatile Intermediate

This compound serves as a foundational element for synthesizing libraries of derivatives aimed at various biological targets. Its derivatives are of significant interest in medicinal chemistry for their potential antimicrobial, anti-inflammatory, and antitumor activities.[4] The rigid core structure helps position appended functional groups in a defined spatial orientation, which is critical for specific receptor-ligand interactions.

Relevance to Targeted Protein Degradation

As previously mentioned, the related piperidine-2,6-dione scaffold is a cornerstone of PROTAC technology. A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperazine-2,6-dione core, with its modifiable nitrogen atoms, provides an excellent starting point for designing novel E3 ligase ligands or for building molecules that explore similar biological space.

Caption: General mechanism of a PROTAC, highlighting the role of the E3 Ligase Ligand.

Safety, Handling, and Storage

As with all chemical reagents, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn, including gloves, a lab coat, and safety glasses.[4][10] Users should avoid inhalation of dust and direct contact with skin and eyes.[10] For comprehensive toxicological and safety data, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the specific supplier, as detailed public information is limited.[11]

Recommended Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with recommended temperatures between 2-8°C to ensure long-term stability.[5]

Conclusion

This compound is more than a simple chemical; it is a key enabling tool for medicinal chemists. Its straightforward structure, favorable physicochemical properties, and, most importantly, its synthetic versatility make it an invaluable starting point for the design and synthesis of novel compounds. Its structural relationship to well-established pharmacophores, particularly those active in protein degradation, ensures its continued relevance in the ongoing quest for new and more effective therapeutics.

References

-

3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6. Home Sunshine Pharma. [Link]

- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. National Institutes of Health (PMC). [Link]

-

One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. ACS Publications. [Link]

-

Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions. ResearchGate. [Link]

-

Piperazine-2,6-dione | C4H6N2O2. PubChem, National Institutes of Health. [Link]

-

Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

-

Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

Piperazine. Wikipedia. [Link]

-

Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. [Link]

-

Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed, National Institutes of Health. [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed, National Institutes of Health. [Link]

-

Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. PubMed, National Institutes of Health. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 35975-30-5: this compound [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. biosynth.com [biosynth.com]

- 7. 2,6-Piperazinedione Hydrochloride | LGC Standards [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine-2,6-dione(4774-22-5) 1H NMR spectrum [chemicalbook.com]

- 10. 35975-30-5|this compound| Ambeed [ambeed.com]

- 11. arctomsci.com [arctomsci.com]

An In-Depth Technical Guide to Piperazine-2,6-dione Derivatives as E3 Ligase Ligands for Targeted Protein Degradation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins. A critical component of any PROTAC is the E3 ligase ligand, which serves as the anchor to the degradation machinery. While the field has been dominated by ligands based on the piperidine-2,6-dione (glutarimide) scaffold, which potently recruit the Cereblon (CRBN) E3 ligase, there is a growing interest in novel scaffolds that may offer improved properties. This guide provides a deep dive into the established principles of glutarimide-based ligands and explores the emerging potential of their bioisosteric analogs, the piperazine-2,6-dione derivatives, as a next-generation scaffold for E3 ligase recruitment. We will dissect the causality behind experimental design, provide validated protocols for characterization, and offer insights into the future of E3 ligase ligand development.

The Dawn of a New Modality: Targeted Protein Degradation

The UPS is the primary mechanism for regulated protein turnover in eukaryotic cells. E3 ubiquitin ligases, of which there are over 600 in humans, are the key arbiters of this process, providing substrate specificity for ubiquitination and subsequent degradation by the 26S proteasome.[1] TPD hijacks this endogenous system through the use of chimeric molecules that induce proximity between a target protein of interest (POI) and an E3 ligase.[2][3] This induced proximity results in the poly-ubiquitination of the POI, marking it for destruction.[4]

This event-driven pharmacology, where a single molecule can catalytically induce the degradation of multiple target proteins, offers distinct advantages over traditional occupancy-based inhibition.[5]

The Glutarimide Scaffold: The Cornerstone of CRBN Ligands

The field of TPD was revolutionized by the discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide and its more potent analogs lenalidomide and pomalidomide, function as molecular glue degraders by binding to Cereblon (CRBN).[6] CRBN is the substrate receptor component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN).[3]

The binding of these molecules to CRBN alters its substrate specificity, inducing the recruitment and degradation of neo-substrates like the transcription factors IKZF1 and IKZF3, which is responsible for their therapeutic effects in multiple myeloma.[7]

Structural Basis of Interaction

The key to this interaction lies in the glutarimide ring (a piperidine-2,6-dione) of the IMiD scaffold. X-ray co-crystal structures have revealed that this moiety fits snugly into a hydrophobic pocket on the surface of CRBN, often referred to as the "tri-tryptophan pocket".[7] The interaction is stabilized by crucial hydrogen bonds between the glutarimide's amide proton and carbonyl groups and the side chains of histidine and tryptophan residues within CRBN.[7]

This well-defined binding mode has made the glutarimide scaffold the most widely used E3 ligase handle in PROTAC design.

Representative Glutarimide Ligand Affinities

The binding affinity of these ligands for CRBN is a critical parameter in the design of effective degraders. Below is a summary of reported affinities for common glutarimide-based ligands.

| Ligand | CRBN Binding Affinity (IC₅₀ or Kᵢ) | Source |

| Thalidomide | ~1.28 µM (IC₅₀) | [2] |

| Lenalidomide | ~0.70 µM (IC₅₀) | [2] |

| Pomalidomide | ~0.40 µM (IC₅₀) | [2] |

| Phenyl Glutarimide | ~2.19 µM (IC₅₀) | [2][7] |

| Aza-Indolyl Glutarimide | 0.15 µM (IC₅₀) | [8] |

Piperazine-2,6-dione: An Emerging Bioisostere

As the TPD field matures, the search for novel E3 ligase ligands with differentiated properties—such as improved stability, altered neosubstrate profiles, or novel intellectual property—is intensifying. One logical strategy is the bioisosteric replacement of atoms within the validated glutarimide scaffold. Replacing the C4 methylene group of the piperidine-2,6-dione ring with a nitrogen atom yields a piperazine-2,6-dione (also referred to as an "aza-glutarimide" or "oxopiperazin glutarimide").[1]

This seemingly subtle change has significant chemical implications:

-

Hydrogen Bonding: The introduction of a second ring nitrogen provides an additional hydrogen bond donor, which could potentially be exploited to form new interactions within the CRBN binding pocket or alter the ligand's solvation properties.

-

Physicochemical Properties: The modification increases polarity and may impact cell permeability and metabolic stability.

-

Synthetic Accessibility: The synthesis routes must be adapted to accommodate the diamine character of the core scaffold.

While less explored than their carbon-based counterparts, "oxopiperazin glutarimide" structures have been conceptualized as potential CRBN E3 ligase ligands, representing an intriguing avenue for the development of next-generation degraders with novel pharmacological profiles.[1]

The Distinct Role of Piperazine in PROTAC Linker Design

While the piperazine-2,6-dione core as a primary binder is an area of active research, the simple piperazine ring is already a well-established and highly valuable component in the linker region of PROTACs. The linker is not merely a passive tether; its length, rigidity, and chemical composition are critical determinants of a PROTAC's ability to form a productive ternary complex and its overall drug-like properties.[9]

Incorporating a piperazine moiety into the linker is a common strategy to:

-

Enhance Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the overall aqueous solubility of often large and greasy PROTAC molecules.

-

Improve Cell Permeability: By modulating the pKa of the piperazine, chemists can influence the charge state of the PROTAC, which can affect its ability to cross cellular membranes.[2]

-

Introduce Rigidity: Compared to flexible alkyl or PEG chains, the piperazine ring introduces conformational constraint, which can reduce the entropic penalty of forming the ternary complex, potentially leading to higher degradation efficiency.[5]

-

Provide Synthetic Handles: The two nitrogen atoms of piperazine allow for straightforward, sequential attachment of the POI ligand and the E3 ligase ligand, facilitating modular PROTAC synthesis.[5]

Key Experimental Workflows for Ligand Characterization

The development of potent E3 ligase ligands and the PROTACs derived from them relies on a suite of robust biochemical, biophysical, and cellular assays. Each assay provides a critical piece of the puzzle, from initial binding to cellular degradation.

Workflow 1: Assessing Direct Binding to the E3 Ligase

The first step is to confirm and quantify the binding of the putative ligand to the isolated E3 ligase or its substrate receptor domain (e.g., CRBN).

Protocol: Fluorescence Polarization (FP) Competition Assay

This assay measures the displacement of a fluorescently labeled tracer ligand from the E3 ligase by the unlabeled test compound.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).

-

E3 Ligase: Dilute purified recombinant CRBN protein to a final concentration of 20 nM in assay buffer.

-

Fluorescent Tracer: Use a known fluorescently labeled CRBN ligand (e.g., FITC-Thalidomide) at a final concentration of 10 nM.

-

Test Compound: Prepare a serial dilution of the piperazine-2,6-dione derivative, typically from 100 µM down to low nM concentrations.

-

-

Assay Execution (384-well plate format):

-

Add 10 µL of E3 ligase solution to each well.

-

Add 5 µL of the serially diluted test compound or DMSO vehicle control.

-

Incubate for 15 minutes at room temperature to allow for binding equilibration.

-

Add 5 µL of the fluorescent tracer to all wells.

-

Incubate for an additional 30-60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence polarization-capable plate reader, measuring both parallel and perpendicular fluorescence intensity.

-

Calculate the millipolarization (mP) values for each well.

-

-

Data Analysis:

-

Plot the mP values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

-

Workflow 2: Evaluating Ternary Complex Formation

A successful PROTAC must induce the formation of a stable ternary complex (POI-PROTAC-E3). Proximity-based assays are ideal for quantifying this.

Protocol: AlphaScreen Ternary Complex Assay

This bead-based assay generates a luminescent signal when the POI and E3 ligase are brought into close proximity by the PROTAC.[7]

-

Reagent Preparation:

-

Assay Buffer: As per the FP assay.

-

Tagged Proteins: Use purified, tagged versions of the proteins (e.g., His-tagged CRBN and GST-tagged POI).

-

AlphaScreen Beads: Use Ni-NTA Coated Donor beads (for His-tag) and Anti-GST Acceptor beads.

-

PROTAC: Prepare a serial dilution of the PROTAC.

-

-

Assay Execution (384-well ProxiPlate):

-

Add His-CRBN (e.g., 20 nM final), GST-POI (e.g., 20 nM final), and the serially diluted PROTAC to the wells.

-

Incubate for 60 minutes at room temperature.

-

In subdued light, add a mixture of the Donor and Acceptor beads (e.g., 10 µg/mL each).

-

Incubate for an additional 60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the logarithm of the PROTAC concentration.

-

The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation. The peak of the curve indicates the optimal concentration for complex formation, and the height reflects the stability of the complex.

-

Workflow 3: Measuring Cellular Protein Degradation

The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.

Protocol: Western Blot for Protein Degradation

This is the gold-standard method for visualizing and quantifying changes in protein levels.

-

Cell Treatment:

-

Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (or DMSO control) for a set time course (e.g., 4, 8, 16, 24 hours).

-

-

Sample Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.

-

Denature samples by boiling at 95-100°C for 5-10 minutes.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane thoroughly with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting signal using a digital imager.

-

Perform densitometry analysis to quantify the band intensity of the POI relative to the loading control.

-

Plot the relative protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).

-

Conclusion and Future Perspectives

The development of E3 ligase ligands is a cornerstone of targeted protein degradation. While the piperidine-2,6-dione scaffold has proven to be a robust and highly effective recruiter of the CRBN E3 ligase, the principles of drug discovery demand continuous innovation. The exploration of bioisosteric scaffolds like piperazine-2,6-dione represents a logical and promising step forward. These "aza-glutarimide" derivatives may unlock new chemical space, enabling the development of degraders with finely tuned properties, such as altered neosubstrate profiles, improved stability, and enhanced drug-like characteristics. Concurrently, the strategic use of the piperazine motif within linkers will continue to be a vital tool for optimizing the performance of PROTACs. By combining rational, structure-based design with the rigorous, validated experimental workflows outlined in this guide, researchers can accelerate the discovery of the next generation of E3 ligase ligands and unlock the full therapeutic potential of targeted protein degradation.

References

-

Methods in Enzymology, 2025.

-

Profacgen.

-

Benchchem.

-

Flintbox, 2023.

-

International Journal of Molecular Sciences, 2021.

-

RSC Advances, 2022.

-

ResearchGate, 2024.

-

STAR Protocols, 2021.

-

ResearchGate, 2025.

-

Abcam.

-

Journal of Medicinal Chemistry, 2022.

-

RSC Advances, 2022.

-

Eurofins Discovery.

-

Revvity.

-

bioRxiv, 2022.

-

Frontiers in Chemistry, 2021.

-

Journal of Medicinal Chemistry, 2023.

-

Organic & Biomolecular Chemistry, 2024.

-

Scientific Reports, 2022.

-

STAR Protocols, 2021.

-

YouTube, 2023.

-

ResearchGate, 2017.

-

Pro-Molecule.

-

Abcam.

-

ResearchGate.

-

Cytiva, 2024.

-

Journal of Medicinal Chemistry, 2021.

-

Thermo Fisher Scientific.

-

ACS Publications.

-

European Journal of Medicinal Chemistry, 2023.

-

Google Patents, 2021.

-

Boster Bio.

-

ResearchGate.

-

ResearchGate, 2024.

-

Proteintech Group.

-

ResearchGate.

-

RSC Publishing, 2024.

-

ResearchGate, 2021.

-

ResearchGate.

-

Semantic Scholar.

-

ResearchGate, 2024.

-

ResearchGate.

-

CDMRP.

-

Journal of Medicinal Chemistry, 2020.

-

Journal of the American Chemical Society, 2021.

-

YouTube, 2021.

Sources

- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of bridged piperidine and piperazine isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine-2,6-dione | C4H6N2O2 | CID 338690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands | MDPI [mdpi.com]

- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2018208123A1 - Novel piperidine-2,6-dione derivative and use thereof - Google Patents [patents.google.com]

- 8. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Therapeutic Promise of Piperazine-2,6-dione Analogs: A Technical Guide for Drug Development Professionals

Abstract

The piperazine-2,6-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of piperazine-2,6-dione analogs, with a primary focus on their applications in oncology. We will delve into the synthetic strategies for creating these compounds, dissect their intricate mechanisms of action, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical class in the pursuit of novel therapeutics.

Introduction: The Piperazine-2,6-dione Core - A Versatile Scaffold

The piperazine ring is a fundamental heterocyclic motif frequently incorporated into a vast array of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive building block for drug design.[1] The piperazine-2,6-dione core, a derivative of the piperazine structure, has garnered significant attention for its diverse therapeutic potential, with applications ranging from anticancer and anti-inflammatory to antipsychotic agents.[2][3][4]

This guide will focus primarily on the burgeoning field of anticancer applications of piperazine-2,6-dione analogs. These compounds have been shown to exert their cytotoxic effects through a variety of mechanisms, most notably through the induction of apoptosis and the modulation of key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.[5][6] Our objective is to provide a comprehensive resource that not only summarizes the current state of the field but also offers practical, actionable insights for researchers actively engaged in the development of piperazine-2,6-dione-based therapeutics.

Synthetic Strategies: Building the Piperazine-2,6-dione Scaffold

The synthesis of piperazine-2,6-dione analogs is a critical aspect of their development as therapeutic agents. A variety of synthetic routes have been developed to access this core structure and its derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).

General Synthetic Approaches

Several established methods are employed for the synthesis of the piperazine-2,6-dione ring system. One common approach involves the condensation of iminodiacetic acid with various primary amines.[7] Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to high yields.[7] Another strategy involves the alkylation of α-amino acid esters with bromoacetamide, followed by cyclization.[7]

A facile and practical approach for constructing α-substituted piperidine-2,6-diones from methyl acetates and acrylamides under transition-metal-free conditions has also been reported.[8] This method is advantageous due to its mild reaction conditions and operational simplicity.

Representative Synthetic Protocol: Synthesis of 4-Substituted Piperazine-2,6-diones

The following protocol describes a general procedure for the synthesis of 4-substituted piperazine-2,6-diones, adapted from literature procedures.[9][10] This multi-step, one-pot procedure is designed for reproducibility and high yields.

Materials:

-

Appropriate aniline derivative

-

Glutaric anhydride

-

Toluene

-

n-Pentane

-

Chloroform

-

1,1'-Carbonyldiimidazole (CDI)

Procedure:

-

Step 1: Amide Formation. To a solution of the corresponding aniline derivative (10 mmol) in toluene (20 mL) at 25°C, add glutaric anhydride (9.1 mmol).

-

Reflux the resulting mixture for 2 hours.

-

Cool the reaction mixture to room temperature and dilute with n-pentane (50 mL).

-

Filter the precipitated solid, wash with n-pentane (20 mL), and dry under vacuum. The crude product can be used directly in the next step without further purification.

-

Step 2: Cyclization. Dissolve the crude product from the previous step in chloroform under a nitrogen atmosphere.

-

Add 1,1'-carbonyldiimidazole (12 mmol) to the solution.

-

Reflux the resulting solution for 14 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 4-substituted piperazine-2,6-dione.

Mechanism of Action: Unraveling the Cellular Effects

Piperazine-2,6-dione analogs exert their therapeutic effects by modulating a variety of cellular processes, with a significant focus on the induction of apoptosis and the inhibition of critical cancer signaling pathways.

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Several studies have demonstrated that piperazine-2,6-dione derivatives are potent inducers of apoptosis in various cancer cell lines.[3][5][6][11][12]

The apoptotic process can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Evidence suggests that piperazine-2,6-dione analogs can activate both of these pathways.[11][12]

Key Apoptotic Events Induced by Piperazine-2,6-dione Analogs:

-

Caspase Activation: These compounds have been shown to induce the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[5][6]

-

Mitochondrial Dysfunction: A decrease in mitochondrial membrane potential (MMP) and the generation of reactive oxygen species (ROS) have been observed following treatment with these analogs, indicative of intrinsic pathway activation.[11][12]

-

Modulation of Bcl-2 Family Proteins: Changes in the expression of pro- and anti-apoptotic Bcl-2 family proteins are often implicated in the apoptotic effects of these compounds.

-

Downregulation of c-FLIP: The cellular FLICE-inhibitory protein (c-FLIP) is a key regulator of the extrinsic apoptotic pathway. Some piperazine derivatives have been shown to induce apoptosis by downregulating c-FLIP levels.[11][12]

Inhibition of Pro-Survival Signaling Pathways

In addition to inducing apoptosis, piperazine-2,6-dione analogs can also inhibit key signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[13] Several piperazine-2,6-dione analogs have been identified as potent inhibitors of this pathway.[5][6][13][14]

Mechanism of PI3K/Akt/mTOR Inhibition:

These compounds can inhibit the phosphorylation and activation of key components of this pathway, including Akt.[5] By blocking this signaling cascade, piperazine-2,6-dione analogs can effectively halt cell cycle progression and promote apoptosis.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

Caption: A typical workflow for the in vitro evaluation of piperazine-2,6-dione analogs.

Analysis of Apoptosis by Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade, providing insights into the mechanism of action of the test compounds. [5][15] Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Prepare total cell lysates from treated and untreated cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing steps as described above.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Normalize to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Therapeutic Applications and Quantitative Data

The therapeutic potential of piperazine-2,6-dione analogs has been explored in various disease areas, with a significant focus on oncology.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of piperazine-2,6-dione derivatives against a wide range of human cancer cell lines, including those of the breast, lung, colon, ovary, and liver. [7] Table 1: In Vitro Anticancer Activity of Selected Piperazine-2,6-dione Analogs

| Compound ID | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| Compound 3k | T47D | Breast | >10 (Good Activity) | [7] |

| Compound 4e | T47D, PA-1 | Breast, Ovary | >10 (Good Activity) | [7] |

| Compound 4i | T47D | Breast | >10 (Good Activity) | [7] |

| Compound 4j | NCI-H522 | Lung | >10 (Good Activity) | [7] |

| Compound 3i | HCT-15 | Colon | >10 (Good Activity) | [7] |

| Compound 4g | HepG-2 | Liver | >10 (Good Activity) | [7] |

| Compound C505 | K562 | Leukemia | 0.058 | [5][6] |

| Compound C505 | HeLa | Cervical | 0.155 | [5][6] |

| Compound C505 | AGS | Gastric | 0.055 | [5][6] |

| (S)-enantiomers | MDA-MB-231 | Breast | 4.6 - 4944 | [3] |

| (R)-enantiomers | MDA-MB-231 | Breast | 0.021 - 3639 | [3] |

Note: The specific IC50/GI50 values for compounds 3k, 4e, 4i, 4j, 3i, and 4g were not explicitly stated in the source but were described as having "good anticancer activity" at a concentration of 10 µM.

Preclinical and Clinical Development

Conclusion and Future Directions

The piperazine-2,6-dione scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this core structure allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The multifaceted mechanism of action of these analogs, which often involves the induction of apoptosis and the inhibition of key pro-survival signaling pathways, makes them attractive candidates for further investigation.

Future research in this area should focus on:

-

Elucidation of Specific Molecular Targets: Identifying the precise molecular targets of the most potent piperazine-2,6-dione analogs will be crucial for understanding their mechanism of action and for the rational design of next-generation compounds.

-

In-depth Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will provide a deeper understanding of the structural requirements for optimal biological activity and will guide the design of analogs with improved efficacy and safety profiles.

-

Preclinical and Clinical Evaluation: The progression of the most promising candidates through rigorous preclinical and clinical testing is essential to translate the therapeutic potential of this chemical class into tangible benefits for patients.

-

Combination Therapies: Investigating the synergistic effects of piperazine-2,6-dione analogs with existing anticancer agents could lead to more effective treatment regimens and overcome drug resistance.

References

- BenchChem. (2025). Application Notes and Protocols for Western Blot-Based Detection of Apoptosis Markers.

- Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Neg

- Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. The... (n.d.).

- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH.

- Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. (2020). NIH.

- Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.

- MTT Assay Protocol for Cell Viability and Prolifer

- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p

- Phase I Evaluation of Piperazinedione in Patients With Advanced Cancer. (n.d.). PubMed.

- β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Gener

- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p

- Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. (1989). PubMed.

- Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do;. (2025).

- Western Blot Protocol | Proteintech Group. (n.d.).

- β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and gener

- DOT Language - Graphviz. (2024).

- Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. (2025).

- Fused and Substituted Piperazines as Anticancer Agents: A Review. (n.d.). PubMed.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). PMC.

- Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Rel

- Synthesis of piperazines - Organic Chemistry Portal. (n.d.).

- Graphviz and dot: Generating Diagrams with Code. (2022). YouTube.

- An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals.

- Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. (2012). PubMed.

- Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. (2023). MDPI.

- Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. (2022). MDPI.

- The structure–activity relationship of the tested rhodanine–piperazine hybrids against breast cancer cell lines. (n.d.).

- Preclinical toxicology of anticancer agents. (2025).

- Preclinical Pharmacokinetics and Biodistribution of Anticancer Dinuclear Palladium(II)-Spermine Complex (Pd2Spm) in Mice. (n.d.). MDPI.

- (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. (2024). PMC - PubMed Central.

- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). PMC - NIH.

- Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]